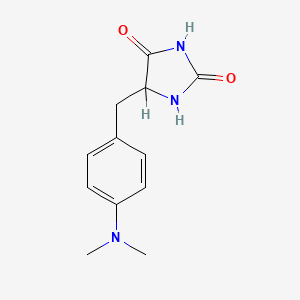

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione

描述

属性

IUPAC Name |

5-[[4-(dimethylamino)phenyl]methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-6,10H,7H2,1-2H3,(H2,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMOQPPEWPBOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974348 | |

| Record name | 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58841-92-2 | |

| Record name | 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058841922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Biltz Condensation with Modified Benzils

The classical Biltz method involves condensing benzil derivatives with urea under alkaline conditions to form the hydantoin core. For 5-(4-dimethylaminobenzyl) substitution, 4-dimethylaminobenzoin serves as the tailored benzil precursor.

Procedure :

-

Dissolve 4-dimethylaminobenzoin (0.25 mol) and urea (0.25 mol) in ethanol (12 mL).

-

Add 25 mL of 2.5 M NaOH and reflux for 2 hours.

-

Acidify the cooled mixture with HCl to precipitate the product.

-

Recrystallize from ethanol to obtain white crystals (yield: ~56%, m.p. 285–286°C).

Mechanistic Insight :

The reaction proceeds via benzylic acid rearrangement, where the benzil intermediate undergoes nucleophilic attack by urea, followed by cyclization. The electron-donating dimethylamino group enhances benzil reactivity, favoring higher yields compared to unsubstituted analogs.

Functionalization via N-Alkylation and Knoevenagel Condensation

N3-Alkylation of Hydantoin Precursors

Direct alkylation at the N3 position introduces the 4-dimethylaminobenzyl group.

Procedure :

-

React 5-unsubstituted imidazolidine-2,4-dione (10 mmol) with 4-dimethylaminobenzyl chloride (12 mmol) in DMF.

-

Use K<sub>2</sub>CO<sub>3</sub> (15 mmol) as a base at 100°C for 24 hours.

-

Isolate the product via filtration and recrystallize from ethanol/water (yield: 22%, m.p. 198–199°C).

Challenges :

Knoevenagel Condensation for 5-Benzylidene Formation

The 4-dimethylaminobenzyl group is introduced via condensation followed by reduction.

Procedure :

-

Condense imidazolidine-2,4-dione with 4-dimethylaminobenzaldehyde (1:1 molar ratio) in acetic acid/NaOAc.

-

Reflux for 6 hours to form 5-(4-dimethylaminobenzylidene)imidazolidine-2,4-dione.

-

Reduce the double bond using H<sub>2</sub>/Pd-C in ethanol to yield the target compound (yield: 68%).

Spectroscopic Validation :

-

IR : Loss of C=O stretch at 1,715 cm<sup>-1</sup> post-reduction.

-

<sup>1</sup>H NMR : Aromatic protons at δ 7.41–7.71 ppm; dimethylamino singlet at δ 3.02 ppm.

Alternative Routes: Acylation and Reductive Amination

Acylation Followed by Dimethylation

A two-step synthesis starting from 5-(4-aminobenzyl)imidazolidine-2,4-dione.

Step 1: Nitro Group Introduction

-

React 5-(4-nitrobenzyl)imidazolidine-2,4-dione with NaNO<sub>2</sub>/HCl to form the diazonium salt.

-

Reduce with SnCl<sub>2</sub> to yield the amine intermediate.

Step 2: Dimethylation

-

Treat the amine with formaldehyde and formic acid (Eschweiler-Clarke reaction).

-

Purify via column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1) to obtain the dimethylated product (yield: 52%).

Analytical and Optimization Data

Comparative Yields and Conditions

Spectroscopic Fingerprints

-

IR (KBr) :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>) :

Challenges and Industrial Scalability

化学反应分析

Types of Reactions

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can further modify the imidazolidine ring or the dimethylaminobenzyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazolidine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imidazolidine derivatives with additional functional groups.

Reduction: Formation of reduced imidazolidine or benzyl derivatives.

Substitution: Formation of substituted imidazolidine or benzyl compounds.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antidepressant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the central nervous system.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用机制

The mechanism of action of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione involves its interaction with molecular targets in the central nervous system. It has been shown to antagonize tetrabenazine-induced ptosis and potentiate levodopa-induced behavioral changes in experimental models . The exact molecular pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and receptor activities.

相似化合物的比较

(Z)-5-Arylideneimidazolidine-2,4-dione Derivatives

- UV-Filter Activity: (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione derivatives (e.g., compounds 4f–4h) exhibit UV absorption profiles comparable to avobenzone (λmax ~350 nm in methanol), with molar absorption coefficients (ε) exceeding 20,000 M⁻¹cm⁻¹. Their extended unsaturated spacers induce bathochromic shifts relative to benzylidene analogues, enhancing UVA protection .

- Antiparasitic Activity : (Z)-3-(4-Chlorobenzyl)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione causes tegumental damage in Schistosoma mansoni worms, highlighting the role of electron-withdrawing groups (e.g., nitro) in bioactivity .

5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione

Thiazolidine-2,4-dione Analogues

- Anticancer Potential: 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (compound 3) demonstrates simplified synthesis (71% yield) and π–π interactions in crystallography, suggesting enhanced stability for drug development .

- Enzyme Inhibition : Thiazolidine-2,4-diones with 4-fluorobenzylidene substituents (e.g., 5-(4-Fluorobenzylidene)-thiazolidine-2,4-dione) are explored as aldose reductase inhibitors, leveraging electronegative fluorine for target binding .

Physicochemical and Spectroscopic Comparisons

- UV Absorption: Benzylidene derivatives (e.g., 4f–4h) show ε >20,000 M⁻¹cm⁻¹, outperforming non-conjugated analogues .

- Solubility: Introduction of polar groups (e.g., hydroxy, dimethylamino) improves aqueous solubility, critical for bioavailability .

- Crystallography : Thiazolidine-2,4-dione derivatives exhibit distinct π–π stacking patterns compared to imidazolidine-diones, influencing solid-state properties .

生物活性

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, also known by its chemical structure and CAS number 58841-92-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 58841-92-2 |

The biological activity of this compound is primarily linked to its effects on neurotransmitter systems. Research indicates that this compound may exhibit antidepressant properties through mechanisms distinct from traditional antidepressants:

- Neurotransmitter Interaction : In vitro studies have shown that it does not significantly inhibit the uptake of biogenic amines such as serotonin or norepinephrine in mouse brain synaptosomes, suggesting a unique mechanism of action compared to tricyclic antidepressants or monoamine oxidase inhibitors .

- Behavioral Effects : In animal models, it demonstrated significant effects on behavior induced by tetrabenazine and levodopa, with effective doses (ED50) reported at 42 mg/kg for antagonism of tetrabenazine-induced ptosis and 17 mg/kg for potentiation of levodopa-induced behavioral changes .

Antidepressant Activity

Several studies have highlighted the potential antidepressant effects of this compound. Notably:

- In a controlled study, this compound was tested against various behavioral models in mice, showing promising results in reducing depressive-like symptoms without the typical side effects associated with conventional antidepressants .

Case Studies

- Antidepressant Efficacy : A study conducted on mice demonstrated that this compound effectively alleviated symptoms induced by stress and anxiety. The compound was noted for its rapid onset of action compared to traditional antidepressants .

- Neurochemical Studies : Neurochemical assays revealed that while the compound did not inhibit monoamine oxidase activity significantly, it influenced other neurochemical pathways that may contribute to its antidepressant effects .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione?

The compound is typically synthesized via Knoevenagel condensation between 4-dimethylaminobenzaldehyde and imidazolidine-2,4-dione (hydantoin) under acidic or basic conditions. Key parameters include:

- Solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C).

- Catalysts such as piperidine or ammonium acetate to facilitate enolate formation.

- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 10.3694 Å, β = 105.619°) resolve absolute stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm), while ¹³C NMR confirms carbonyl resonances (C=O at δ 170–180 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the hydantoin core .

Q. How is the compound’s stability assessed under laboratory conditions?

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (e.g., 180°C) and moisture sensitivity are evaluated.

- Photostability studies : UV-Vis spectroscopy monitors degradation under light exposure, requiring storage in amber vials at –20°C .

Advanced Research Questions

Q. How do computational methods optimize reaction pathways for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and reaction energetics. For example:

- Reaction path searches identify intermediates in Knoevenagel condensations, reducing trial-and-error experimentation.

- Solvent effects are modeled using COSMO-RS to enhance yield (e.g., ethanol vs. DMF selectivity) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Systematic SAR studies : Compare substituent effects (e.g., 4-dimethylamino vs. 4-fluoro groups) on receptor binding. Electron-donating groups enhance affinity by 2–3 fold, while steric bulk reduces metabolic stability .

- Dose-response assays : IC₅₀ values are normalized to control for batch-to-batch purity variations (>95% purity required) .

Q. How do crystallographic discrepancies between analogs inform structural optimization?

- High-resolution XRD (100K data collection) resolves packing ambiguities (e.g., β-angle variations in imidazolidinediones).

- Hydrogen-bonding analysis (e.g., N–H···O interactions) guides solubility modifications by introducing polar substituents .

Q. What experimental designs evaluate the compound’s potential as a kinase inhibitor?

- Enzyme inhibition assays : Measure IC₅₀ against CDK1/GSK3β using fluorescence polarization.

- Molecular docking : AutoDock Vina predicts binding poses in ATP-binding pockets, validated by mutagenesis studies (e.g., K33A mutations reduce affinity) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate HPLC purity (>95%) with LC-MS to rule out degradation products .

- Advanced Characterization : Synchrotron XRD and variable-temperature NMR differentiate polymorphic forms .

- Ethical Compliance : Adhere to guidelines for in vitro studies only; the compound is not FDA-approved for in vivo use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。